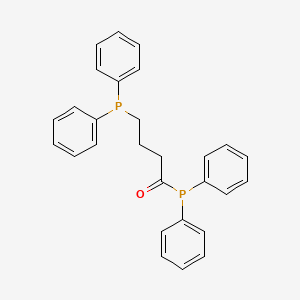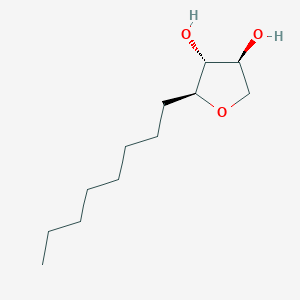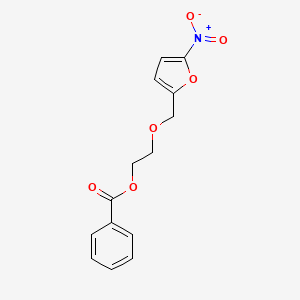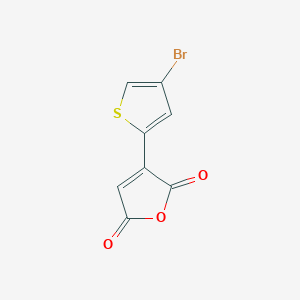
1,4-Bis(diphenylphosphino)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(diphenylphosphino)butan-1-one is an organophosphorus compound with the chemical formula C28H28P2. It is a white solid that is soluble in organic solvents and is used primarily in coordination chemistry. This compound is less commonly used than other diphosphine ligands but plays a significant role in various catalytic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Bis(diphenylphosphino)butan-1-one can be synthesized through the reaction of 1,4-dichlorobutane with diphenylphosphine in the presence of a base such as sodium or potassium. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(diphenylphosphino)butan-1-one undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Aplicaciones Científicas De Investigación
1,4-Bis(diphenylphosphino)butan-1-one is used in various scientific research applications, including:
Chemistry: It acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalytic reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling.
Biology: The compound is used in the synthesis of biologically active molecules and as a catalyst in biochemical reactions.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in industrial processes for the production of fine chemicals and materials.
Mecanismo De Acción
1,4-Bis(diphenylphosphino)butan-1-one exerts its effects primarily through its role as a ligand in coordination chemistry. The phosphine groups coordinate with transition metals, forming stable complexes that facilitate various catalytic reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific catalytic reaction and the transition metal used.
Comparación Con Compuestos Similares
- 1,2-Bis(dimethylphosphino)ethane
- Bis(diphenylphosphino)methane
- 1,3-Bis(diphenylphosphino)propane
Comparison: 1,4-Bis(diphenylphosphino)butan-1-one is unique due to its longer carbon chain, which provides greater flexibility and a larger bite angle in coordination complexes. This can lead to different catalytic properties and reactivity compared to shorter-chain diphosphine ligands. The compound’s ability to form stable complexes with a variety of transition metals makes it a versatile ligand in coordination chemistry.
Propiedades
Fórmula molecular |
C28H26OP2 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
1,4-bis(diphenylphosphanyl)butan-1-one |
InChI |
InChI=1S/C28H26OP2/c29-28(31(26-18-9-3-10-19-26)27-20-11-4-12-21-27)22-13-23-30(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-12,14-21H,13,22-23H2 |
Clave InChI |
QSMZJIAXGLOTKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCCC(=O)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole](/img/structure/B12892441.png)
![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)




![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)


![6-Methylpyrazolo[1,5-a]imidazol-7-one oxime](/img/structure/B12892512.png)
